molecular formula C17H16ClFN2O4S B11237987 7-chloro-N-(4-fluorophenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-N-(4-fluorophenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11237987
M. Wt: 398.8 g/mol
InChI Key: AILNHBAAJVFDTP-UHFFFAOYSA-N
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Description

7-CHLORO-N-(4-FLUOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 7-CHLORO-N-(4-FLUOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, including nucleophilic aromatic substitution and cyclization reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various products.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.

Scientific Research Applications

7-CHLORO-N-(4-FLUOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 7-CHLORO-N-(4-FLUOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE include other benzoxazepine derivatives and related heterocyclic compounds These compounds may share similar chemical properties and biological activities but differ in their specific structures and substituents

Properties

Molecular Formula

C17H16ClFN2O4S

Molecular Weight

398.8 g/mol

IUPAC Name

7-chloro-N-(4-fluorophenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C17H16ClFN2O4S/c1-26(23,24)21-9-8-16(25-15-7-2-11(18)10-14(15)21)17(22)20-13-5-3-12(19)4-6-13/h2-7,10,16H,8-9H2,1H3,(H,20,22)

InChI Key

AILNHBAAJVFDTP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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